(3R)-5,5-Dimethyl-3-pyrrolidineethanol
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Overview
Description
(3R)-5,5-Dimethyl-3-pyrrolidineethanol is a chiral compound with a pyrrolidine ring substituted with a hydroxyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5,5-Dimethyl-3-pyrrolidineethanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.
Hydroxylation: Introduction of the hydroxyl group at the 3-position of the pyrrolidine ring.
Methylation: Addition of methyl groups at the 5-position to achieve the desired dimethyl substitution.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R)-5,5-Dimethyl-3-pyrrolidineethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully saturated pyrrolidine ring.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated pyrrolidine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(3R)-5,5-Dimethyl-3-pyrrolidineethanol has several scientific research applications, including:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3R)-5,5-Dimethyl-3-pyrrolidineethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the chiral center play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-5,5-Dimethyl-3-pyrrolidineethanol: The enantiomer of (3R)-5,5-Dimethyl-3-pyrrolidineethanol with similar chemical properties but different biological activities.
5,5-Dimethyl-3-pyrrolidinone: A related compound with a ketone group instead of a hydroxyl group.
3-Hydroxy-5,5-dimethylpyrrolidine: A similar compound with a hydroxyl group at the 3-position but lacking the chiral center.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a potential therapeutic agent.
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-[(3R)-5,5-dimethylpyrrolidin-3-yl]ethanol |
InChI |
InChI=1S/C8H17NO/c1-8(2)5-7(3-4-10)6-9-8/h7,9-10H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
FJBHVDOFTTUVHD-ZETCQYMHSA-N |
Isomeric SMILES |
CC1(C[C@@H](CN1)CCO)C |
Canonical SMILES |
CC1(CC(CN1)CCO)C |
Origin of Product |
United States |
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